2-(1,3-Dithian-2-yl)-1-methyl-1H-indole
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Overview
Description
2-(1,3-Dithian-2-yl)-1-methyl-1H-indole is an organic compound that features both an indole and a dithiane moiety The indole structure is a common motif in many natural products and pharmaceuticals, while the dithiane group is often used as a protective group in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dithian-2-yl)-1-methyl-1H-indole typically involves the formation of the dithiane group followed by its attachment to the indole ring. One common method involves the reaction of 1,3-propanedithiol with a carbonyl compound in the presence of a Lewis acid catalyst to form the dithiane ring . This dithiane intermediate can then be reacted with an indole derivative under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other industrial-scale equipment can help to optimize the reaction conditions and improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dithian-2-yl)-1-methyl-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The dithiane group can be oxidized to form sulfoxides or sulfones.
Reduction: The dithiane group can be reduced back to the corresponding thiol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the indole ring.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
2-(1,3-Dithian-2-yl)-1-methyl-1H-indole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1,3-Dithian-2-yl)-1-methyl-1H-indole depends on its specific application. In organic synthesis, the dithiane group acts as a protective group for carbonyl compounds, allowing for selective reactions to occur at other sites on the molecule . In biological systems, the indole moiety can interact with various enzymes and receptors, potentially leading to pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: A simpler compound with similar protective group properties.
1,3-Dithiolane: Another protective group used in organic synthesis.
Indole: The parent compound of the indole moiety, widely used in pharmaceuticals and natural products.
Uniqueness
2-(1,3-Dithian-2-yl)-1-methyl-1H-indole is unique in that it combines the properties of both the dithiane and indole groups. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings .
Properties
CAS No. |
123371-54-0 |
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Molecular Formula |
C13H15NS2 |
Molecular Weight |
249.4 g/mol |
IUPAC Name |
2-(1,3-dithian-2-yl)-1-methylindole |
InChI |
InChI=1S/C13H15NS2/c1-14-11-6-3-2-5-10(11)9-12(14)13-15-7-4-8-16-13/h2-3,5-6,9,13H,4,7-8H2,1H3 |
InChI Key |
KLDYXDRWCDPQHS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3SCCCS3 |
Origin of Product |
United States |
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